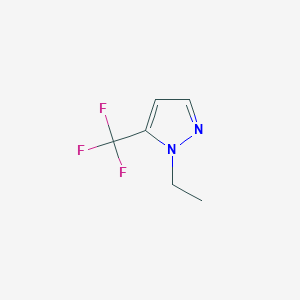![molecular formula C16H15ClFN3O B2717195 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide CAS No. 2195951-31-4](/img/structure/B2717195.png)
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, including the formation of the chloro-fluorophenyl intermediate and the cyclopropylpyrimidinyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide include other acetamides with different substituents on the phenyl and pyrimidinyl rings. Examples include:
- 2-(2-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((6-ethylpyrimidin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro-fluorophenyl and cyclopropylpyrimidinyl groups, which confer distinct chemical properties and potential applications. This combination may result in unique biological activity, reactivity, and stability compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-2-1-3-14(18)12(13)7-16(22)19-8-11-6-15(10-4-5-10)21-9-20-11/h1-3,6,9-10H,4-5,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSCAVHRURHTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2717112.png)

![N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2717115.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2717122.png)

![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
![2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2717127.png)

![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)
![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)



